molecular formula C8H16O2 B13998624 Methyl 2,2-dimethylpentanoate

Methyl 2,2-dimethylpentanoate

Cat. No.: B13998624
M. Wt: 144.21 g/mol
InChI Key: QBIGLPZXHWTZKF-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpentanoate is an organic compound with the molecular formula C8H16O2. It is a methyl ester derivative of 2,2-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylpentanoate can be synthesized through the esterification of 2,2-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 2,2-dimethylpentanoic acid.

    Reduction: 2,2-dimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethylpentanoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that facilitate the breakdown of esters in biological systems.

Comparison with Similar Compounds

    Methyl pentanoate: Another methyl ester with a similar structure but without the dimethyl substitution.

    Ethyl 2,2-dimethylpentanoate: An ethyl ester derivative of 2,2-dimethylpentanoic acid.

Uniqueness: Methyl 2,2-dimethylpentanoate is unique due to the presence of two methyl groups at the 2-position, which imparts distinct steric and electronic properties. This substitution can influence the reactivity and stability of the compound compared to its analogs.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 2,2-dimethylpentanoate

InChI

InChI=1S/C8H16O2/c1-5-6-8(2,3)7(9)10-4/h5-6H2,1-4H3

InChI Key

QBIGLPZXHWTZKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(=O)OC

Origin of Product

United States

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